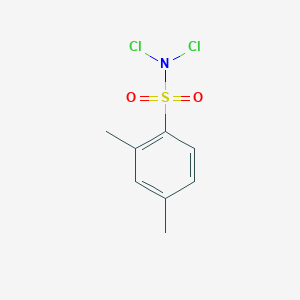

N,N-Dichloro-2,4-dimethylbenzene-1-sulfonamide

Description

Systematic IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 2,4-dichloro-N,N-dimethylbenzene-1-sulfonamide , derived from the parent benzene ring substituted with chlorine atoms at positions 2 and 4, a sulfonamide group at position 1, and two methyl groups attached to the nitrogen atom of the sulfonamide.

Synonyms for this compound include:

Molecular Formula and Weight

The molecular formula is C₈H₉Cl₂NO₂S , comprising eight carbon atoms, nine hydrogen atoms, two chlorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The molecular weight is 254.13 g/mol , calculated using atomic weights from the periodic table.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉Cl₂NO₂S |

| Molecular Weight | 254.13 g/mol |

CAS Registry Number and Database Identifiers

The CAS Registry Number for this compound is 98491-03-3 , a unique identifier used in chemical catalogs and regulatory documentation. Additional database identifiers include:

- PubChem CID 11211004 , which provides structural and property data for related sulfonamides.

- ChEMBL ID CHEMBL187977 , linking the compound to bioactive molecule databases.

- InChIKey WFOMHZJRACJGEK-UHFFFAOYSA-N , a hashed version of the International Chemical Identifier (InChI) that ensures precise structural representation.

Structural Isomerism and Substituent Positioning

The compound exhibits structural isomerism based on the positions of its substituents. The benzene ring is functionalized at three distinct positions:

- Position 1 : Sulfonamide group (-SO₂NH(CH₃)₂).

- Position 2 : Chlorine atom.

- Position 4 : Chlorine atom.

Potential isomers include:

- 2,5-Dichloro-N,N-dimethylbenzenesulfonamide , where chlorine atoms occupy positions 2 and 5.

- 3,4-Dichloro-N,N-dimethylbenzenesulfonamide , with chlorines at positions 3 and 4.

The ortho (positions 1 and 2) and para (positions 1 and 4) relationships between the sulfonamide and chlorine substituents influence the compound’s electronic and steric properties. The N,N-dimethyl configuration on the sulfonamide nitrogen eliminates hydrogen-bond donor capacity, altering solubility and reactivity compared to non-alkylated analogs.

Substituent effects :

- Electron-withdrawing chlorine atoms deactivate the benzene ring, directing further electrophilic substitution to meta positions relative to existing substituents.

- Methyl groups on nitrogen increase steric hindrance, potentially reducing nucleophilic attack at the sulfur center.

Properties

CAS No. |

610770-34-8 |

|---|---|

Molecular Formula |

C8H9Cl2NO2S |

Molecular Weight |

254.13 g/mol |

IUPAC Name |

N,N-dichloro-2,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C8H9Cl2NO2S/c1-6-3-4-8(7(2)5-6)14(12,13)11(9)10/h3-5H,1-2H3 |

InChI Key |

ZPEKPLCSESEWIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N(Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dichloro-2,4-dimethylbenzene-1-sulfonamide typically involves the chlorination of 2,4-dimethylbenzenesulfonamide. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature and pressure conditions. The reaction proceeds through the formation of intermediate chlorinated species, which are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Dichloro-2,4-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: The sulfonamide group can be reduced to form amines or other reduced species.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and primary or secondary amines. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of N-substituted sulfonamides or other derivatives.

Oxidation Reactions: Formation of sulfonic acids or other oxidized products.

Reduction Reactions: Formation of amines or other reduced species.

Scientific Research Applications

Pharmaceutical Applications

N,N-Dichloro-2,4-dimethylbenzene-1-sulfonamide exhibits significant potential in medicinal chemistry. Its derivatives have been synthesized and evaluated for various biological activities, including antibacterial and anticancer properties.

Antibacterial Activity:

Research has demonstrated that sulfonamide compounds, including this compound, possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain complexes formed with this compound exhibit enhanced antibacterial activity compared to traditional antibiotics like amoxicillin and norfloxacin .

Anticancer Properties:

Further investigations into the cytotoxic effects of this compound have revealed its potential as an anticancer agent. In vitro studies on tumor cell lines such as HeLa and WM35 have indicated that this compound can inhibit cell proliferation effectively .

Analytical Chemistry Applications

This compound is utilized in analytical chemistry for its role in separation techniques.

High-Performance Liquid Chromatography (HPLC):

The compound can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method allows for the effective separation and purification of the compound from mixtures, making it suitable for pharmacokinetic studies and impurity analysis .

| Technique | Mobile Phase Composition | Application |

|---|---|---|

| Reverse-phase HPLC | Acetonitrile, water, phosphoric acid | Separation and purification |

| Mass Spectrometry Compatible | Acetonitrile, water, formic acid | Analysis of biological samples |

Environmental Applications

In environmental science, this compound is investigated for its impact on ecosystems.

Toxicological Studies:

Research has focused on the toxicological effects of this compound on aquatic organisms. Studies have shown that exposure to sulfonamides can lead to oxidative stress responses in marine species such as mussels and fish. These findings highlight the need for careful assessment of sulfonamide compounds in environmental monitoring programs .

Case Study 1: Antibacterial Efficacy

A study conducted on two new copper complexes with N-substituted sulfonamides demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The C2 complex exhibited superior efficacy compared to conventional antibiotics in vitro .

Case Study 2: Environmental Impact Assessment

Research assessing the bioconcentration factors (BCFs) of pharmaceuticals in marine environments indicated that this compound could accumulate in aquatic organisms, leading to potential ecological risks. The study employed advanced extraction methods to quantify concentrations in mussel tissues .

Mechanism of Action

The mechanism of action of N,N-Dichloro-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial or antifungal effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its dichloro-sulfonamide core and dimethylbenzene backbone. Key analogues include:

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations :

- Halogenation: The dichloro substitution in this compound and NVC-422 enhances electrophilicity and antimicrobial activity compared to non-halogenated analogues like N,4-dimethylbenzene-1-sulfonamide.

- Backbone Flexibility : NVC-422’s taurine backbone improves aqueous stability, whereas aromatic sulfonamides (e.g., tolylfluanid) favor membrane permeability .

Antimicrobial Activity:

- NVC-422 : Demonstrated 88% efficacy in Phase IIa trials against nasal S. aureus, attributed to its stabilized oxidative chlorine species .

- Dichlofluanid : Acts as a pesticide via membrane disruption, highlighting the role of dichloro-sulfonamides in agrochemicals .

- Chlorinated Benzenesulfonamides : Derivatives like 2”,5”-dichloro-N-(substituted phenyl)benzenesulphonamide () show analgesic and antimicrobial properties, suggesting shared mechanisms of action with the target compound.

Pharmacological vs. Agrochemical Use:

- Pharmaceuticals : NVC-422 and related sulfonamides target microbial pathogens through oxidative damage or enzyme inhibition .

- Agrochemicals : Tolylfluanid and dichlofluanid leverage lipophilicity for fungal membrane penetration .

Physicochemical Properties and Stability

- Solubility : Dichloro-sulfonamides (e.g., NVC-422) exhibit moderate water solubility due to polar sulfonamide groups, whereas aromatic derivatives (e.g., tolylfluanid) are more lipophilic .

- Thermal Stability : Crystallographic studies of N,4-dimethylbenzene-1-sulfonamide (e.g., EVOJAB) reveal twisted geometries at the S–N bond, which may influence stability and reactivity in halogenated variants .

Biological Activity

N,N-Dichloro-2,4-dimethylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its biological activities, particularly its antibacterial properties and interactions with various biological targets. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and a sulfonamide group. Its chemical formula is C10H10Cl2N2O2S. This structural configuration is crucial for its biological activity, particularly in inhibiting bacterial growth.

Sulfonamides like this compound primarily act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis. By inhibiting DHPS, these compounds disrupt the production of folate, which is vital for nucleic acid synthesis in bacteria, thereby inhibiting their growth and reproduction.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against various Gram-positive and Gram-negative bacteria due to DHPS inhibition. |

| Cytotoxicity | Exhibits cytotoxic effects on certain tumor cell lines, indicating potential in cancer therapy. |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic processes, contributing to its pharmacological effects. |

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics like amoxicillin .

- Cytotoxicity Assays : Research involving cytotoxicity assays on HeLa and WM35 cell lines showed that this compound can induce cell death at specific concentrations. The IC50 values indicated moderate cytotoxicity, suggesting potential applications in cancer treatment .

- Pharmacokinetics Studies : The pharmacokinetic profile of this compound was evaluated using computational models. Parameters such as absorption, distribution, metabolism, and excretion (ADME) were analyzed to predict its behavior in biological systems. The results indicated favorable permeability across cellular membranes .

Structural Activity Relationship (SAR)

The structural modifications of sulfonamides significantly influence their biological activity. For instance:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N,N-Dichloro-2,4-dimethylbenzene-1-sulfonamide?

- Methodology : The compound is typically synthesized via chlorination of 2,4-dimethylbenzenesulfonamide using chlorine gas or electrophilic chlorinating agents (e.g., N-chlorosuccinimide) in anhydrous solvents like CCl₄ or dichloromethane. Key steps include:

- Maintaining low temperatures (−40°C) to control exothermic reactions and prevent side products .

- Neutralizing HCl byproducts with bases such as triethylamine or pyridine .

- Purification via recrystallization from chloroform or diethyl ether to isolate crystalline products .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR reveals methyl group protons (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–7.8 ppm). ¹³C NMR confirms sulfonamide (C-SO₂ at ~140 ppm) and dichloro-substituted carbons .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The compound’s crystal system (e.g., monoclinic) and hydrogen-bonding patterns (N-H⋯O interactions) are critical for validation .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s reactivity in electrophilic and nucleophilic environments?

- Mechanistic Insights :

- Electrophilic Substitution : The dichloro groups deactivate the benzene ring, directing nucleophilic attacks to para positions. Example: Reaction with divinyl sulfide at −40°C forms N-chloro adducts via radical intermediates .

- Chlorine Redox Chemistry : The N,N-dichloro moiety acts as a chlorinating agent in oxidation reactions, releasing Cl⁺ under acidic conditions. Monitor using cyclic voltammetry (oxidation peaks at +1.2–1.5 V vs. Ag/AgCl) .

Q. How does the compound’s structural configuration influence its biological activity, and what assays are suitable for evaluation?

- Structure-Activity Relationship : The sulfonamide group enhances hydrogen-bonding with biological targets (e.g., enzymes), while dichloro substituents increase lipophilicity, aiding membrane penetration.

- Assay Design :

- Antimicrobial Testing : Determine minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity (IC₅₀ > 50 µM preferred) .

Q. What crystallographic challenges arise during structure determination, and how can they be resolved?

- Challenges :

- Disorder in Chlorine Positions : Common in dichloro derivatives. Mitigate by collecting high-resolution data (≤0.8 Å) and refining occupancy ratios .

- Twinning : Use PLATON’s TWIN law tool to model twinned crystals. Validate with Rₛₜᵢₙ < 0.30 .

Q. How should researchers address contradictions in reported bioactivity or synthetic yields?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.